molecular formula C10H9N3O3 B1385709 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 933685-25-7

3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

Cat. No. B1385709
CAS RN: 933685-25-7
M. Wt: 219.2 g/mol
InChI Key: UZSDZFKFFIUXJQ-UHFFFAOYSA-N
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Description

“3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid” is a chemical compound with the molecular formula C10H9N3O3 . It’s an important heterocyclic nucleus having a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of oxazole derivatives, like our compound, has been an interesting field for a long time . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years .


Molecular Structure Analysis

The molecular structure of “3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid” consists of a 5-membered oxazole ring attached to a pyridine ring and a propanoic acid group .


Chemical Reactions Analysis

Oxazole derivatives have been synthesized and screened for various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 468.6±51.0 °C and a predicted density of 1.360±0.06 g/cm3 . Its pKa is predicted to be 4.01±0.10 .

Scientific Research Applications

Coordination Polymer Synthesis

3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid may be used in the synthesis of coordination polymers. Similar compounds have been used to react with metal salts like AgNO3, Cu(NO3)2·6H2O, and Zn(NO32·6H2O to form new coordination polymers .

Antifibrotic Activity

Compounds with similar structures have shown potential in antifibrotic activity, which could be explored for 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid as well. They have been tested against fibrosis in HSC-T6 cells and could serve as a comparison for the antifibrotic potential of this compound .

Anti-inflammatory and Antimalarial Activities

The compound’s structural analogs have been screened for anti-inflammatory and antimalarial activities. This suggests that 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid could also be evaluated for such biological activities .

Safety and Hazards

The compound is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H315 (Causes skin irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-9(15)5-4-8-12-13-10(16-8)7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSDZFKFFIUXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Reactant of Route 2
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3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Reactant of Route 3
3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Reactant of Route 4
3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Reactant of Route 5
3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Reactant of Route 6
3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

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